2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid A selective group III mGlu receptor antagonist (apparent Kd values are 5.1 and 488 μM for group III and group II mGlu receptors respectively; IC50 > 1 mM for group I, NMDA, AMPA and kainate receptors).
Brand Name: Vulcanchem
CAS No.: 339526-74-8
VCID: VC0004348
InChI: InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16)
SMILES: CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O
Molecular Formula: C10H14NO5P
Molecular Weight: 259.2 g/mol

2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid

CAS No.: 339526-74-8

Inhibitors

VCID: VC0004348

Molecular Formula: C10H14NO5P

Molecular Weight: 259.2 g/mol

2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid - 339526-74-8

CAS No. 339526-74-8
Product Name 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
Molecular Formula C10H14NO5P
Molecular Weight 259.2 g/mol
IUPAC Name 2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
Standard InChI InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16)
Standard InChIKey LLEOLNUKLKCAFG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O
Canonical SMILES CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O
Description A selective group III mGlu receptor antagonist (apparent Kd values are 5.1 and 488 μM for group III and group II mGlu receptors respectively; IC50 > 1 mM for group I, NMDA, AMPA and kainate receptors).
Synonyms α-Methyl-3-methyl-4-phosphonophenylglycine
PubChem Compound 5022489
Last Modified Nov 11 2021
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